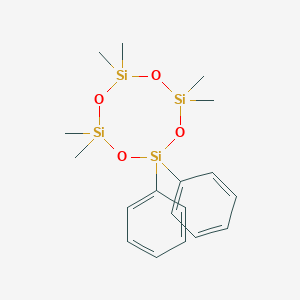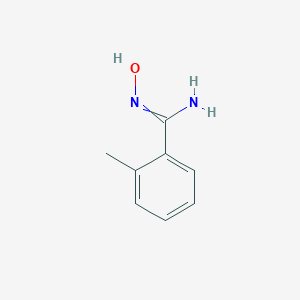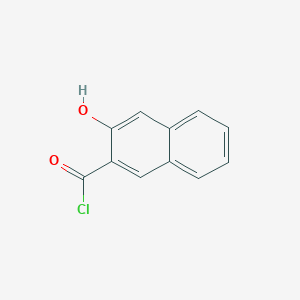
3-ヒドロキシナフタレン-2-カルボニルクロリド
概要
説明
3-Hydroxynaphthalene-2-carbonyl chloride (HNC) is a versatile organic compound that has been widely studied in recent years due to its unique properties. It is a colorless, crystalline solid with a pungent odor and has a melting point of about 140°C. The compound is soluble in water, ethanol, and chloroform and is used as an intermediate in various chemical syntheses. HNC has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.
科学的研究の応用
吸着研究
2-ヒドロキシナフタレンのような化合物は、特に水中のマイクロプラスチックに関連して、その吸着特性について研究されてきました。 これは、3-ヒドロキシナフタレン-2-カルボニルクロリドを環境研究で使用して、汚染物質の吸着ダイナミクスを理解できることを示唆しています .
計算化学分析
3-ヒドロキシナフタレンの誘導体は、DFT(密度汎関数理論)法を使用して体系的に調査されてきました。 これは、3-ヒドロキシナフタレン-2-カルボニルクロリドが、その反応性と特性を予測するための計算化学研究の対象になる可能性があることを示しています .
抗菌用途
3-ヒドロキシナフタレンの環置換誘導体は、抗菌活性を示しています。 したがって、3-ヒドロキシナフタレン-2-カルボニルクロリドは、潜在的な抗菌特性について探求される可能性があります .
除草剤活性
同様の化合物が、植物の光合成電子伝達を阻害することで、除草剤活性について試験されています。 これは、3-ヒドロキシナフタレン-2-カルボニルクロリドが、新しい除草剤の開発に適用できる可能性があることを示唆しています .
光合成阻害研究
この化合物の類似体は、光合成阻害に関連する研究で使用されており、これは3-ヒドロキシナフタレン-2-カルボニルクロリドが、光合成過程の理解における研究ツールとして役立つ可能性があることを意味します .
作用機序
Target of Action
The primary targets of 3-Hydroxynaphthalene-2-carbonyl chloride are bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them key targets for antibacterial and antimycobacterial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby exerting its antibacterial and antimycobacterial effects .
Biochemical Pathways
Given its antibacterial and antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target bacteria, leading to their inhibition .
Result of Action
The result of the action of 3-Hydroxynaphthalene-2-carbonyl chloride is the inhibition of the growth of the target bacteria . This leads to a decrease in the severity of the infections caused by these bacteria .
生化学分析
Biochemical Properties
3-Hydroxynaphthalene-2-carbonyl chloride has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown significant antitrypanosomal activity, indicating its potential role in biochemical reactions related to the inhibition of Trypanosoma brucei . The nature of these interactions is likely influenced by the compound’s structure and physicochemical properties .
Cellular Effects
Given its antitrypanosomal activity, it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-hydroxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZBUOZNFAZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512506 | |
| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1734-00-5 | |
| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




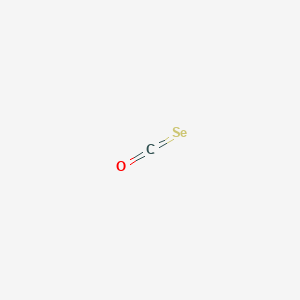

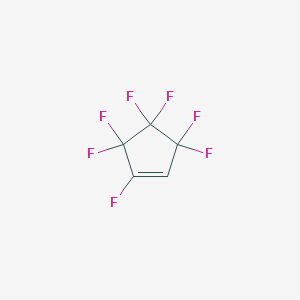

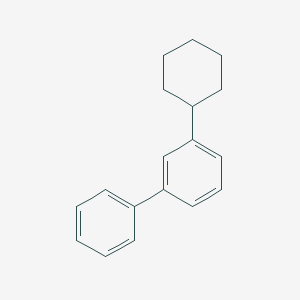
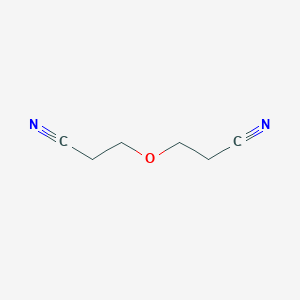
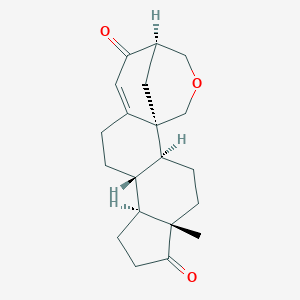
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
